molecular formula Ni5Tb B14729731 Nickel;terbium CAS No. 12509-71-6

Nickel;terbium

Cat. No.: B14729731
CAS No.: 12509-71-6
M. Wt: 452.39 g/mol
InChI Key: ZTSDAYXMLDYEGY-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Rare Earth Alloy Studies

The individual discovery trajectories of nickel and terbium laid the groundwork for their subsequent integration into intermetallic systems. Terbium, a rare earth element, was first identified in 1843 by Swedish chemist Carl Gustaf Mosander during his analysis of yttrium-containing minerals. Named after the village of Ytterby, Sweden, terbium’s early isolation challenges—stemming from its chemical similarity to other lanthanides—delayed its widespread use until ion-exchange purification methods became prevalent in the 20th century. Nickel, conversely, was formally recognized as an element by Axel Fredrik Cronstedt in 1751, though its inadvertent use in alloys dates to ancient civilizations.

The convergence of nickel and terbium in intermetallic research gained momentum during the late 20th century, coinciding with advancements in crystallographic characterization techniques. Early investigations focused on their propensity to form stable phases with complex stoichiometries, such as TbNi5 and TbNi2, which exhibit hexagonal and cubic Laves structures, respectively. These compounds became model systems for studying rare earth-transition metal interactions, particularly the interplay between terbium’s high magnetic anisotropy and nickel’s metallic bonding characteristics.

Table 1: Fundamental Properties of Terbium

Property Value
Atomic Number 65
Electron Configuration [Xe]4f⁹6s²
Melting Point 1360 K (1087°C)
Crystal Structure Hexagonal
Oxidation States +3, +4
Density 8.23 g/cm³

Data derived from

Role in Advancing Intermetallic Compound Research Paradigms

Nickel-terbium systems have redefined understanding of structure-property relationships in intermetallics through three key contributions:

  • Crystallographic Complexity : The hexagonal P6/mmm structure of TbNi5 demonstrates terbium’s six-coordinate bonding geometry with nickel atoms, featuring distinct bond lengths (2.81 Å and 3.13 Å) that influence thermal stability. In TbNi2’s cubic Fd-3m arrangement, terbium achieves 12-coordinate bonding, creating face-sharing NiTb6Ni6 cuboctahedra with uniform 2.97 Å bonds. These configurations challenge traditional coordination models and inform predictive simulations of alloy behavior.

  • Hydrogen Storage Capabilities : The ternary phase Tb2-xNdxZn17-yNiy (x = 0.5, y = 4.83) exemplifies nickel-terbium systems’ hydrogen absorption potential, achieving 1.03 wt% H2 uptake through partial filling of three distinct interstitial sites. This performance stems from the structural flexibility afforded by nickel’s role in stabilizing hexagonal channels within the lattice.

Table 2: Structural Parameters of Select Nickel-Terbium Intermetallics

Compound Space Group Coordination Geometry Notable Bond Lengths
TbNi5 P6/mmm Tb: 6-coordinate Tb-Ni: 2.81 Å, 3.13 Å
TbNi2 Fd-3m Tb: 12-coordinate Tb-Ni: 2.97 Å
Tb2-xNdx… Rhombohedral Tb/Nd: 6c site (3m symmetry) Zn/Ni: 2.42–2.44 Å

Data synthesized from

  • Materials Design Methodologies : Nickel-terbium systems have pioneered combinatorial approaches to alloy development. The disordered distribution of Ni/Zn atoms in Tb2-xNdxZn17-yNiy demonstrates how statistical atomic occupancy can be engineered to optimize void spaces for hydrogen storage. This paradigm shift enables targeted modification of interstitial sites without compromising structural integrity.

These advancements underscore nickel-terbium intermetallics’ role as testbeds for exploring emergent phenomena in condensed matter physics. Current research leverages neutron diffraction and density functional theory to unravel the quantum mechanical origins of their unique bonding characteristics, with implications for high-performance magnetocaloric materials and catalytic substrates.

Properties

CAS No.

12509-71-6

Molecular Formula

Ni5Tb

Molecular Weight

452.39 g/mol

IUPAC Name

nickel;terbium

InChI

InChI=1S/5Ni.Tb

InChI Key

ZTSDAYXMLDYEGY-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Tb]

Origin of Product

United States

Preparation Methods

Preparation of Terbium Oxide

The synthesis of nickel-terbium compounds typically begins with the preparation of high-purity terbium oxide (Tb₂O₃), which serves as a crucial precursor. The following method has been documented for preparing high-purity terbium oxide with 99.9% purity:

Process Steps:

  • Mixed Rare-Earth Chloride Solution Preparation: Mixed rare-earth oxide, hydrochloric acid (30% concentration), and pure water are combined in a weight ratio of 1:2:2 in a container equipped with stirring and heating capabilities. The mixture is stirred at 150 rpm for 8 hours while being heated to 70°C, followed by filtration to obtain mixed rare-earth chloride solution.

  • Separation Material Preparation: The mixed rare-earth chloride solution is placed in a container with stirring apparatus. Caustic soda solution (30% mass concentration) is added dropwise to adjust the pH to 4 while maintaining agitation at 80 rpm for 3 hours. Deionized water is then added, and the volumetric molar concentration of the separation material is controlled at 1.6 mol/L.

  • Rich Terbium Chloride Solution Preparation: The separation material is processed with liquid caustic soda and a first extraction agent (P507 and thinner in 1:1 volume ratio), maintaining specific volume ratios and processing parameters. The continuous extraction process is conducted at 180 rpm stirring velocity, 30°C temperature, for 6 minutes.

  • Purification: The rich terbium chloride solution is further purified using a second extraction agent, controlling processing parameters to obtain high-purity terbium chloride solution.

  • Precipitation: The high-purity terbium chloride solution is introduced into a settling tank, heated to 70°C, stirred at 150 rpm, and treated with oxalic acid solution (18% mass concentration) in a weight ratio of 1:1.5 to obtain solid oxalic acid terbium after filtration.

  • Calcination: The solid oxalic acid terbium is calcined in a roller bed type tunnel kiln at 1000-1050°C for 13-15 hours, resulting in high-purity terbium oxide (Tb₂O₃) with a purity of 99.99%.

Process Parameter Optimization Data:

Parameter Optimal Value Acceptable Range
Hydrochloric acid concentration 30% 27-30%
Stirring velocity (initial mixing) 150 rpm 80-150 rpm
Heating temperature 70°C 60-80°C
pH for separation material 4.0 3.0-4.0
Volumetric molar concentration 1.6 mol/L 1.6-1.755 mol/L
Calcination temperature 1000-1050°C 1000-1050°C
Calcination time 13-15 hours 13-15 hours

Preparation of Terbium Metal

For some nickel-terbium compound synthesis routes, pure terbium metal is required. The electrolytic reduction method represents an efficient approach for producing high-purity terbium metal or terbium alloys:

Process Steps:

  • Terbium Oxide Reduction: Terbium oxide (Tb₄O₇) is first converted to terbium(III) oxide (Tb₂O₃) through reduction, as the presence of tetravalent terbium inhibits metal terbium deposition during electrolysis.

  • Molten Salt Electrolysis Bath Preparation: A fluoride mixture comprising terbium(III) fluoride (20-95% by weight), lithium fluoride (5-80% by weight), and optionally barium fluoride (up to 40% by weight) is prepared as the electrolysis bath.

  • Electrode Preparation: A rod- or plate-like cathode comprising a metal capable of forming an alloy with terbium (such as iron or cobalt for alloy production, or graphite for pure terbium metal) is used. A rod- or plate-like carbon electrode serves as the anode.

  • Electrolytic Reduction: The terbium(III) oxide undergoes electrolytic reduction in the molten salt bath. For terbium-iron alloys, the electrolysis is conducted at 850-1200°C (preferably 860-1000°C), while for terbium-cobalt alloys, a temperature range of 710-1000°C is used.

  • Collection: For alloy production, the terbium alloy forms as liquid droplets that are collected in a receiver made of a refractory metal like molybdenum or tungsten. For pure terbium metal production, the metal deposits on the graphite cathode and is collected by scraping.

Preparation of Nickel Precursors

Nickel precursors for the synthesis of nickel-terbium compounds can be prepared through various methods, including:

  • Nickel Salt Solutions: Aqueous solutions of nickel salts (e.g., nickel nitrate, nickel chloride) are commonly used in co-precipitation and solution-based synthesis methods.

  • Sintered Nickel: For infiltration and combustion synthesis methods, sintered nickel with controlled porosity (approximately 35 vol.% pores) is prepared to allow for the infiltration of molten metals or other reactants.

  • Nickel Oxide: Nickel oxide can be prepared through thermal decomposition of nickel salts or hydroxides and used in solid-state reactions.

Synthesis Methods for Nickel-Terbium Compounds

Solid-State Reaction Method

The solid-state reaction method represents one of the most straightforward approaches for synthesizing nickel-terbium compounds:

Process Steps:

  • Precursor Preparation: High-purity nickel oxide (NiO) and terbium oxide (Tb₂O₃) powders are thoroughly mixed in the desired stoichiometric ratios.

  • Grinding and Homogenization: The mixed powders are ground extensively, typically using a high-energy ball mill, to ensure homogeneous mixing at the particle level. This step is crucial for promoting complete reaction during subsequent heating.

  • Pelletization: The homogenized powder mixture is compressed into pellets under high pressure to maximize contact between reactant particles.

  • Heat Treatment: The pellets are subjected to high-temperature sintering in a controlled atmosphere (typically inert or reducing, depending on the desired oxidation state of the final product). Multiple heating cycles with intermediate grinding may be employed to ensure complete reaction.

  • Cooling and Processing: The sintered product is cooled under controlled conditions to prevent unwanted phase transformations or oxidation, followed by grinding to obtain the final powder.

Key Process Parameters:

Parameter Typical Range Effect on Product
Sintering temperature 800-1200°C Higher temperatures promote faster diffusion and reaction
Sintering time 8-24 hours Longer times ensure complete reaction
Atmosphere Ar, N₂, H₂/Ar Controls oxidation state of metal ions
Grinding time 4-12 hours Affects particle size and homogeneity
Heating/cooling rate 2-5°C/min Influences phase formation and crystal growth

Chemical Co-precipitation Method

The chemical co-precipitation method offers advantages in terms of homogeneity and control over particle size:

Process Steps for Terbium-Doped Nickel Ferrite Synthesis (Applicable to Nickel-Terbium Compounds):

  • Precursor Solution Preparation: Calculated amounts of nickel, terbium, and other metal salts (depending on the target compound) are dissolved in deionized water and stirred for several minutes.

  • Precipitation: A 0.1 M ammonium hydroxide (NH₄OH) solution is slowly added dropwise under vigorous stirring until the pH reaches approximately 10. The mixture is left undisturbed for about 1 hour for complete digestion.

  • Centrifugation and Washing: The precipitate is separated using a centrifuge operating at 2200 rpm for 4-5 minutes. The centrifugation process is continued until the pH reaches 7. The precipitate is then washed with alcohol at least twice.

  • Drying and Calcination: The precipitate is dried and then heat-treated at specific temperatures (e.g., 600°C for 8 hours followed by 500°C for 8 hours) to obtain the crystalline product.

For specific preparation of TbₓNi₁₋ₓFe₂O₄ (Terbium Nickel Ferrite):

The required weights of Fe, Ni, and Tb for preparing 0.04M concentration in 250ml solution are 0.7985g, 0.7469g, and 2.5832g, respectively.

Infiltration and Combustion Synthesis

This innovative method combines infiltration of molten metal with exothermic reaction for synthesizing intermetallic compounds:

Process Steps:

  • Sintered Nickel Preparation: Nickel is sintered with approximately 35 vol.% porosity to allow for the infiltration of molten metals.

  • Molten Metal Preparation: Aluminum or an aluminum-nickel alloy (with nickel content over 10 mass%) is melted to prepare for the infiltration process.

  • Infiltration and Reaction: The molten metal is dropped onto the sintered nickel sample, where it infiltrates into the porous structure. The infiltration is accompanied by an exothermic reaction.

  • Process Control: The addition of nickel to the molten metal drop delays the onset of the interfacial reaction, allowing the infiltration to proceed to some extent before reaching a critical point in the reaction. This delay is crucial for producing a uniform compound.

  • Cooling and Processing: The resulting product is cooled and processed as needed for the specific application.

Key Observations:

  • When a molten Al-Ni alloy with nickel content over 10 mass% is used, a Ni₃Al material with few pores and minimal shape change is produced.
  • The contact angle between nickel and molten aluminum is less than 20° at 1073K, allowing for spontaneous infiltration without applied pressure.
  • The heat released during formation of the intermetallic compound facilitates the process, with an adiabatic combustion temperature of 1730K when Ni₃Al is formed from pure nickel and aluminum at 1073K.

Electrochemical Methods

Electrochemical methods represent another approach to synthesizing nickel-terbium compounds:

Process Steps:

  • Electrolyte Preparation: A suitable electrolyte containing nickel and terbium ions is prepared. This may involve dissolving appropriate salts in aqueous or non-aqueous media.

  • Electrode Setup: Working, counter, and reference electrodes are positioned in the electrolyte solution. The working electrode serves as the substrate for deposition.

  • Electrodeposition: By applying appropriate potential or current, nickel and terbium ions are reduced and co-deposited on the working electrode. The deposition parameters (potential, current density, time) control the composition and morphology of the deposit.

  • Post-Deposition Treatment: The deposited material may undergo heat treatment to enhance crystallinity, phase purity, or other desired properties.

Characterization and Analysis of Synthesized Compounds

Structural Characterization

X-Ray Diffraction (XRD) Analysis:

X-ray diffraction provides crucial information about the crystal structure of nickel-terbium compounds. For example, in terbium-doped nickel ferrite (TbₓNi₁₋ₓFe₂O₄), XRD patterns reveal characteristic peaks of a single-phase cubic spinel structure with the Fd3m space group. Major lattice planes including (220), (311), (222), (400), (422), (511), (440), (620), (533), (622), and (444) have been identified.

For Ni/Tb Heterostructures:

XRD analysis of nickel-germanide with terbium interlayer shows specific crystalline orientations. The incorporation of terbium within films can change crystalline orientation, potentially resulting in a new intermetallic phase with preferred orientations such as (112) and (301).

Spectroscopic Analysis

Raman Spectroscopy:

Raman spectroscopy provides valuable information about cation distribution in octahedral and tetrahedral lattice sites. For terbium-doped nickel ferrite, vibrational modes have been observed around 211cm⁻¹, 333cm⁻¹, 489cm⁻¹, 591cm⁻¹, 699cm⁻¹, 1123cm⁻¹, and 1351cm⁻¹.

X-ray Absorption Spectroscopy:

X-ray absorption measurements, particularly at the metal L₃-edge, provide insights into the oxidation state and electronic structure of terbium in nickel-terbium compounds. This technique is especially valuable for studying tetravalent terbium complexes.

Magnetic and Electrical Characterization

Magnetic Susceptibility Measurements:

Magnetic measurements reveal the magnetic behavior of nickel-terbium compounds, which can range from paramagnetic to ferromagnetic depending on composition and structure. The incorporation of terbium into nickel-based materials can significantly alter their magnetic characteristics, affecting parameters such as saturation magnetization and coercivity.

Dielectric Property Analysis:

Dielectric measurements show that electron hopping between Fe³⁺/Fe²⁺ ions and hole hopping between Tb²⁺/Tb³⁺ ions are responsible for electrical conduction in terbium-nickel ferrites. As frequency increases, hopping of charge carriers increases, thereby increasing conductivity until a point where the charge carriers cannot follow the applied field frequency.

Properties and Applications of Nickel-Terbium Compounds

Catalytic Properties

Nickel-terbium compounds, particularly nickel/terbium oxide heterostructures, demonstrate excellent catalytic performance for alkaline hydrogen evolution reaction (HER). A superhydrophilic self-supported Ni/Tb₂O₃ electrocatalyst shows a low overpotential of 71.4 mV at -10 mA·cm⁻², a low Tafel slope of 43.9 mV·dec⁻¹, and robust stability at high current density of 500 mA·cm⁻².

The incorporated Tb₂O₃ with high oxophilicity promotes water dissociation, facilitating the Volmer step of the alkaline HER. The electronic redistribution in the Ni/Tb₂O₃ heterostructure optimizes hydrogen adsorption energy of nickel, synergistically accelerating HER kinetics.

Magnetic Properties

Nickel-terbium compounds exhibit interesting magnetic properties that can be tuned by varying the composition and synthesis conditions. Terbium-doped nickel ferrite nanoparticles with sizes ranging from 43-47 nm have been reported to exhibit distinct magnetic behaviors, making them suitable for various magnetic applications.

Electrical Properties

The electrical properties of nickel-terbium compounds are characterized by dielectric dispersion at low frequencies, explained by the Maxwell-Wagner theory. The permittivity decreases with terbium substitution, indicating a decrease in the availability of Ni²⁺/Ni³⁺ and Fe²⁺/Fe³⁺ pairs.

Chemical Reactions Analysis

Reactions with Oxygen

Nickel and terbium demonstrate distinct oxidation behaviors:

  • Terbium : Burns readily in air to form terbium(III,IV) oxide (Tb4O7\text{Tb}_4\text{O}_7) :
    8Tb+7O22Tb4O78\text{Tb} + 7\text{O}_2 \rightarrow 2\text{Tb}_4\text{O}_7

  • Nickel : Forms nickel(II) oxide (NiO\text{NiO}) at elevated temperatures :
    2Ni+O22NiO2\text{Ni} + \text{O}_2 \rightarrow 2\text{NiO}

In terbium-substituted nickel ferrites (NiFe2xTbxO4\text{NiFe}_{2-x}\text{Tb}_x\text{O}_4), terbium doping increases lattice parameters and reduces Curie temperatures due to weakened super-exchange interactions .

Reactions with Acids

MetalAcid ReactionProducts
Terbium2Tb+3H2SO42Tb3++3SO42+3H22\text{Tb} + 3\text{H}_2\text{SO}_4 \rightarrow 2\text{Tb}^{3+} + 3\text{SO}_4^{2-} + 3\text{H}_2 \uparrowTb3+\text{Tb}^{3+}, H2\text{H}_2
NickelNi+H2SO4Ni2++SO42+H2\text{Ni} + \text{H}_2\text{SO}_4 \rightarrow \text{Ni}^{2+} + \text{SO}_4^{2-} + \text{H}_2 \uparrowNi2+\text{Ni}^{2+}, H2\text{H}_2

Terbium’s higher reactivity ensures rapid dissolution in sulfuric acid, while nickel resists concentrated nitric acid due to passivation .

Reactions with Halogens

Both metals form trihalides (terbium) or dihalides (nickel):

  • Terbium :
    2Tb+3X22TbX3(X=F,Cl,Br,I)2\text{Tb} + 3\text{X}_2 \rightarrow 2\text{TbX}_3 \quad (\text{X} = \text{F}, \text{Cl}, \text{Br}, \text{I})
    TbF3\text{TbF}_3, TbCl3\text{TbCl}_3, etc., are white solids .

  • Nickel :
    Ni+Cl2NiCl2\text{Ni} + \text{Cl}_2 \rightarrow \text{NiCl}_2
    Yellow NiCl2\text{NiCl}_2 forms under direct reaction .

Halogenated nickel-terbium compounds remain underexplored but may form mixed-metal halides under controlled conditions.

Thermal and Carbonyl Reactions

  • Nickel : Reacts with CO as a fine powder to form nickel carbonyl (Ni(CO)4\text{Ni(CO)}_4) :
    Ni+4CONi(CO)4\text{Ni} + 4\text{CO} \rightarrow \text{Ni(CO)}_4

  • Terbium : No reported carbonyl formation, but terbium(III) fluoride (TbF4\text{TbF}_4) acts as a strong fluorinating agent .

Complexation and Ligand Interactions

Terbium(III) forms luminescent complexes with ligands like 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) and pyrazine (pyz) :

  • Mononuclear: [Tb(TFPB)3(H2O)2][\text{Tb(TFPB)}_3(\text{H}_2\text{O})_2]

  • Dinuclear: [Tb2(TFPB)6(pyz)][\text{Tb}_2(\text{TFPB})_6(\text{pyz})]

Nickel’s coordination chemistry typically involves octahedral [Ni(OH2)6]2+[\text{Ni(OH}_2)_6]^{2+} in aqueous solutions .

Synthetic Methods for Nickel-Terbium Compounds

MethodApplicationOutcome
Sol-gel combustionNiFe2xTbxO4\text{NiFe}_{2-x}\text{Tb}_x\text{O}_4 nanoparticlesInverse spinel structure with enhanced dielectric properties
Ion exchangeTerbium salt purificationHigh-purity Tb3+\text{Tb}^{3+} for alloy production

Comparison with Similar Compounds

Physical and Chemical Properties Comparison

The distinct properties of nickel and terbium influence their interactions and purification challenges:

Property Terbium (Tb) Nickel (Ni)
Melting Point (°C) 1356 1455 (standard reference)
Boiling Point (°C) 3123 2913 (standard reference)
Density (g/cm³) 8.23 8.91
Electronegativity 1.2 (Pauling scale) 1.91 (Pauling scale)
Oxidation States +3 (most stable) +2, +3 (common)
Key Applications Magnetostrictive alloys, phosphors Alloys, batteries, catalysts

Terbium’s lower electronegativity and higher boiling point compared to nickel explain the challenges in separating these metals during purification .

Nickel Impurities in Terbium and Purification Methods

Nickel impurities in terbium arise during industrial processing, such as fluorination using nickel liners, which can increase Ni content to 18–20 ppm . Key purification methods include:

Vacuum Distillation

  • Process : Operates at ~1575°C, leveraging vapor pressure differences.
  • Limitations : Ineffective for Ni removal due to overlapping distillation rates (modified separation factor α* ≈ 0.8) .
  • Outcome : Reduces Ni content to ~8 ppm but fails to meet ultra-high-purity (<10 ppm) requirements .

Solid-State Electrotransport (SSE)

  • Process: Applies electric current (140–200 A/cm²) to drive Ni impurities toward the anode via electron wind force.
  • Advantages : Reduces Ni content by >50% due to Ni’s higher electronegativity and mobility .
  • Mechanism : Ni migrates faster than Tb under an electric field (ZNi ≈ Ze⁻), enabling efficient segregation .

Comparative Analysis with Similar Compounds

Nickel in Other Rare Earth Metals

  • Gadolinium (Gd) and Dysprosium (Dy) : Like terbium, these metals require stringent Ni control. SSE is similarly effective due to shared electron-wind-driven purification mechanisms .
  • Lanthanum (La) : Lower electronegativity (1.1) than Tb, making Ni removal marginally easier via SSE .

Terbium-Nickel Coordination Complexes

  • Py-box Ligands : Both Ni and Tb form complexes with 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box). Ni-Py-box complexes are used in catalysis, while Tb-Py-box systems exhibit luminescence .
  • Porphyrins: Terbium Porphyrins: Halogenation (e.g., Cl, Br) induces red shifts in absorption spectra (Soret band ~440 nm) and stabilizes HOMO/LUMO levels . Nickel Porphyrins: Exhibit stronger inductive effects, leading to higher redox potentials (e.g., Ni(Cl₈TPP) oxidation at +0.78 V vs. SCE) compared to Tb analogs .

Structural and Electronic Comparisons

Crystal Structures

  • Terbium Complexes : Asymmetric cage structures (e.g., Tb₂@C₇₉N) with fractional occupancy sites, reflecting ionic mobility .
  • Nickel Complexes : Symmetric geometries (e.g., Ni(Cl₈TPP)) with shorter metal-ligand bonds (Ni–N ≈ 1.93 Å vs. Tb–N ≈ 2.42 Å) due to smaller ionic radius .

Electronic Effects

  • Inductive vs. Distortion Effects: Ni: Dominant inductive effects from electronegative halogens increase redox potentials. Tb: Steric distortion from larger ionic size reduces symmetry, altering spectral properties .

Q & A

Q. Table 1: Common Characterization Techniques for Nickel-Terbium Systems

TechniqueApplicationKey ParametersLimitations
XRDPhase identificationCrystallite size, lattice constantsInsensitive to amorphous phases
TRESLuminescence lifetimeDecay constants, excitation wavelengthsRequires high-purity samples
VSMMagnetic propertiesCoercivity, remanenceLimited to bulk magnetization

Q. Table 2: Key Applications of Nickel-Terbium Systems

ApplicationRole of NickelRole of TerbiumReference
Permanent MagnetsStructural matrixEnhances magnetic anisotropy
LEDsConductive substrateGreen/blue luminescence
BatteriesAnode/cathode materialStabilizes cycling performance

Critical Challenges

Q. How can researchers address supply-chain risks for terbium in experimental studies?

  • Terbium’s criticality (4x demand increase by 2030) necessitates substitution studies (e.g., europium or dysprosium) or recycling protocols . Collaborative frameworks (e.g., NIST data repositories) improve access to traceable terbium sources .

Q. What statistical methods mitigate bias in terbium-doped material property datasets?

  • Robust regression techniques (e.g., least-absolute deviation) reduce outlier influence in PL or magnetic data . Open-access platforms for raw data sharing (e.g., Zenodo) enhance reproducibility .

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